molecular formula C22H17N3O5 B15031935 {3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid

{3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid

Cat. No.: B15031935
M. Wt: 403.4 g/mol
InChI Key: XXWDTLGVDLSIJD-LICLKQGHSA-N
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Description

{3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid is a complex organic compound that features an indole moiety linked to a tetrahydropyrimidinylidene group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl₃.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of {3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various protein targets, modulating their activity and leading to therapeutic effects . The tetrahydropyrimidinylidene group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid is unique due to its combination of an indole moiety with a tetrahydropyrimidinylidene group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

2-[3-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C22H17N3O5/c26-19(27)13-24-12-15(16-8-4-5-9-18(16)24)10-17-20(28)23-22(30)25(21(17)29)11-14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,26,27)(H,23,28,30)/b17-10+

InChI Key

XXWDTLGVDLSIJD-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/C(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)NC2=O

Origin of Product

United States

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